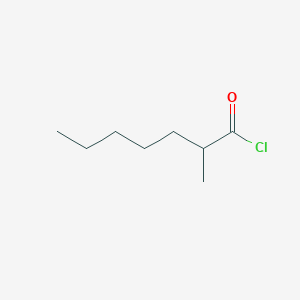

2-Methylheptanoyl chloride

Vue d'ensemble

Description

2-Methylheptanoyl chloride is an organic compound with the molecular formula C8H15ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in the formation of amides and esters, making it valuable in various chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methylheptanoyl chloride can be synthesized through the reaction of 2-methylheptanoic acid with thionyl chloride. The reaction typically involves refluxing the acid with an excess of thionyl chloride, followed by the removal of excess thionyl chloride under reduced pressure .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar method but on a larger scale. The process involves the use of large reactors and distillation units to ensure the efficient removal of by-products and purification of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylheptanoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine or alcohol, forming amides or esters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-methylheptanoic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or alcohols are used, often in the presence of a base like pyridine to neutralize the hydrochloric acid formed.

Hydrolysis: Water or aqueous solutions are used, typically under mild conditions.

Major Products:

Amides: Formed when reacted with amines.

Esters: Formed when reacted with alcohols.

2-Methylheptanoic Acid: Formed through hydrolysis.

Applications De Recherche Scientifique

Synthesis Pathways

2-Methylheptanoyl chloride can be synthesized through different methods, primarily involving the reaction of 2-methylheptanoic acid with thionyl chloride or oxalyl chloride. These reactions yield this compound while releasing gaseous byproducts such as sulfur dioxide or carbon monoxide.

Scientific Research Applications

-

Synthesis of Amides and Esters

- This compound is frequently utilized in the synthesis of amides through nucleophilic acyl substitution. For instance, it can react with amines to form corresponding amides, which are valuable in various biochemical applications.

-

Pharmaceutical Development

- The compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making them candidates for new drug development. For example, the synthesis of novel anti-inflammatory agents has been explored using acyl chlorides like this compound.

-

Flavoring and Fragrance Industry

- Due to its unique structural characteristics, this compound may find application in the flavoring and fragrance industry. It can be converted into esters that contribute to specific scents and flavors in food products and perfumes.

-

Polymer Chemistry

- The compound can be used in polymerization reactions to create functionalized polymers. Its reactive acyl chloride group allows for the introduction of various functional groups into polymer chains, enhancing their properties for specific applications.

Case Studies

Mécanisme D'action

The mechanism of action of 2-methylheptanoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets are typically nucleophilic sites on other molecules, such as the amino groups in amines or the hydroxyl groups in alcohols .

Comparaison Avec Des Composés Similaires

Heptanoyl Chloride: Similar in structure but lacks the methyl group at the second position.

Octanoyl Chloride: Has a longer carbon chain but similar reactivity.

2-Methylhexanoyl Chloride: Similar structure with a shorter carbon chain.

Uniqueness: 2-Methylheptanoyl chloride is unique due to the presence of the methyl group at the second position, which can influence its reactivity and the steric effects in its reactions. This makes it distinct in terms of the types of products it can form and its applications in synthesis .

Activité Biologique

2-Methylheptanoyl chloride, a chemical compound classified as an acyl chloride, has garnered attention for its potential biological activities. This compound, with the molecular formula , is primarily used in organic synthesis and has implications in medicinal chemistry due to its reactivity and ability to form esters and amides. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and agrochemicals.

- Molecular Weight : 162.66 g/mol

- Structure : The compound features a methyl group on the heptanoyl chain, which influences its physicochemical properties and biological interactions.

Biological Activity Overview

The biological activity of this compound is not extensively documented in literature; however, related compounds have been studied for their antimicrobial properties and mechanisms of action. The following sections summarize the findings from various studies related to the biological activities of similar acyl chlorides and their derivatives.

Antimicrobial Activity

- Mechanism of Action : Acyl chlorides can act as acylating agents, modifying proteins and enzymes essential for microbial survival. The introduction of acyl groups can inhibit key metabolic pathways in bacteria.

- Case Studies :

- A study on acyl chlorides indicated that they could inhibit the growth of various bacterial strains by disrupting cell wall synthesis and protein function .

- In a comparative analysis, derivatives of acyl chlorides exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications significantly affect their efficacy .

Toxicity and Safety

- Toxicological Profile : As with many acyl chlorides, this compound is expected to exhibit irritant properties upon contact with skin or mucous membranes. Safety data sheets recommend handling it with care due to potential respiratory hazards when inhaled .

- Environmental Impact : The compound's reactivity suggests that it could pose risks to aquatic life if released into the environment without proper containment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological effects of this compound:

- Alkyl Chain Length : Variations in the length and branching of the alkyl chain influence lipophilicity and membrane permeability, affecting antimicrobial potency.

- Substituents : The presence of functional groups can enhance or diminish biological activity by altering interaction dynamics with target biomolecules.

Research Findings

Recent studies have highlighted the importance of exploring novel derivatives of acyl chlorides:

- Synthesis and Evaluation : Research focused on synthesizing new derivatives showed promising results in enhancing antibacterial activity through specific modifications to the acyl chain .

- In vitro Studies : Various in vitro assays demonstrated that certain derivatives exhibited significant inhibition against pathogenic strains, suggesting potential therapeutic applications in treating infections .

Data Table: Biological Activity of Related Compounds

Propriétés

IUPAC Name |

2-methylheptanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPOJBPJGIYSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557780 | |

| Record name | 2-Methylheptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13751-83-2 | |

| Record name | 2-Methylheptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.